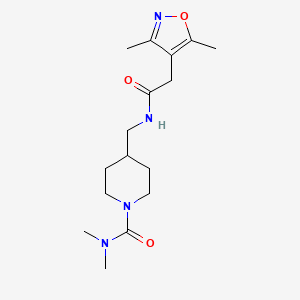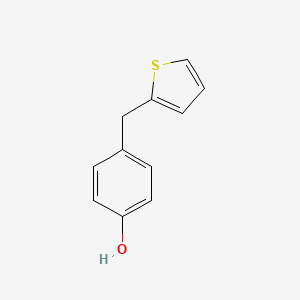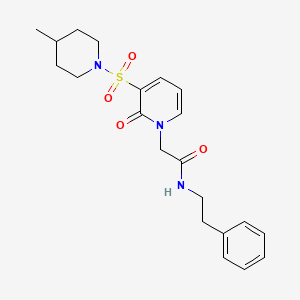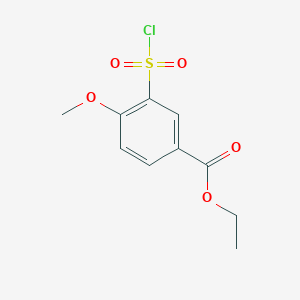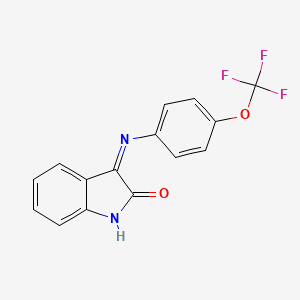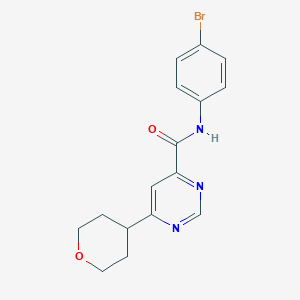![molecular formula C12H17NO2S B2973231 5-[(3-Methylpiperidin-1-yl)methyl]thiophene-2-carboxylic acid CAS No. 1174887-28-5](/img/structure/B2973231.png)
5-[(3-Methylpiperidin-1-yl)methyl]thiophene-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-[(3-Methylpiperidin-1-yl)methyl]thiophene-2-carboxylic acid is a compound with the molecular formula C12H17NO2S . It is a derivative of thiophene, a five-membered heterocyclic compound that contains one sulfur atom .
Synthesis Analysis
The synthesis of thiophene derivatives, including this compound, often involves heterocyclization of various substrates . Common synthetic methods include the Gewald reaction, Paal–Knorr synthesis, Fiesselmann synthesis, and Hinsberg synthesis . For instance, the Gewald reaction is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which produces aminothiophene derivatives .Molecular Structure Analysis
The molecular structure of this compound includes a thiophene ring, a carboxylic acid group, and a 3-methylpiperidin-1-yl)methyl group . The thiophene ring is a five-membered heterocycle containing one sulfur atom .Chemical Reactions Analysis
Thiophene derivatives, including this compound, can undergo various chemical reactions. For example, upon treatment with LDA, thiophene-2-carboxylic acid undergoes double deprotonation to give the 5-lithio derivative, a precursor to many 5-substituted derivatives .Mecanismo De Acción
Target of Action
The primary target of 5-[(3-Methylpiperidin-1-yl)methyl]thiophene-2-carboxylic acid is the GATA family proteins . These proteins are a group of transcription factors that play essential roles in cellular differentiation and development .
Mode of Action
This compound acts as an inhibitor of the GATA family proteins . It targets the DNA-binding activity of GATA3 and other members of the GATA family . This compound inhibits the interaction between GATA3 and SOX4 .
Biochemical Pathways
By inhibiting the interaction between GATA3 and SOX4, this compound significantly suppresses Th2 cell differentiation . This leads to a decrease in the expression and production of Th2 cytokines .
Result of Action
The molecular and cellular effects of the action of this compound include the suppression of Th2 cell differentiation and the inhibition of the expression and production of Th2 cytokines .
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 5-[(3-Methylpiperidin-1-yl)methyl]thiophene-2-carboxylic acid in lab experiments is its potent activity against a wide range of bacterial and fungal pathogens. However, its high cost and limited availability may pose a challenge for researchers.
Direcciones Futuras
There are several future directions for research on 5-[(3-Methylpiperidin-1-yl)methyl]thiophene-2-carboxylic acid. These include:
1. Investigation of its potential as a lead compound for the development of new antibacterial and antifungal agents.
2. Exploration of its potential as a therapeutic agent for the treatment of infectious diseases.
3. Evaluation of its potential as a tool for studying the mechanisms of bacterial and fungal cell growth and proliferation.
4. Investigation of its potential as a tool for studying the interactions between bacterial and fungal cells and their environment.
5. Development of new synthesis methods for this compound to improve its availability and reduce its cost.
In conclusion, this compound is a promising compound with potential applications in the field of medicinal chemistry. Its potent activity against bacterial and fungal pathogens and low toxicity make it an attractive candidate for further research. However, its high cost and limited availability may pose a challenge for researchers. Future research should focus on exploring its potential as a lead compound for the development of new antibacterial and antifungal agents, as well as its potential as a therapeutic agent for the treatment of infectious diseases.
Métodos De Síntesis
The synthesis of 5-[(3-Methylpiperidin-1-yl)methyl]thiophene-2-carboxylic acid involves the reaction of 3-methylpiperidine with thiophene-2-carboxylic acid in the presence of a catalyst. The reaction proceeds under mild conditions and yields a high purity product.
Aplicaciones Científicas De Investigación
5-[(3-Methylpiperidin-1-yl)methyl]thiophene-2-carboxylic acid has been extensively studied for its potential therapeutic applications. It has been found to exhibit potent activity against a range of bacterial and fungal pathogens, making it a promising candidate for the development of new antibacterial and antifungal agents.
Propiedades
IUPAC Name |
5-[(3-methylpiperidin-1-yl)methyl]thiophene-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2S/c1-9-3-2-6-13(7-9)8-10-4-5-11(16-10)12(14)15/h4-5,9H,2-3,6-8H2,1H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKWQQYZEOKAZRA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)CC2=CC=C(S2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-bromo-N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)benzamide](/img/structure/B2973148.png)
![N-(2-hydroxy-4-methoxy-2-methylbutyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2973150.png)
![3-{[(4-bromobenzyl)sulfinyl]methyl}-5-[(2-chloro-6-fluorobenzyl)sulfanyl]-4-phenyl-4H-1,2,4-triazole](/img/structure/B2973151.png)

